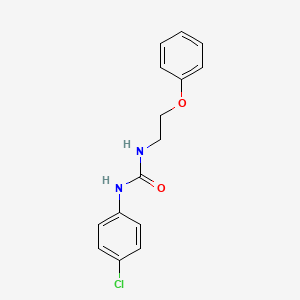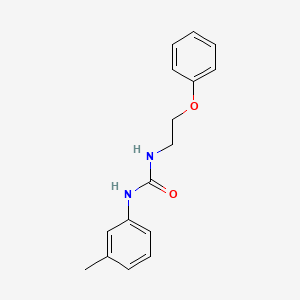
(2E)-2-cyano-3-(dimethylamino)-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other observable properties .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis
This involves understanding the reactions the compound can undergo. This could include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves understanding properties such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Polymer Chemistry and Stimuli-Responsive Polymersomes
- Application : DMAEMA-based copolymers can self-assemble into polymersomes —nanometer-sized vesicles with an aqueous core surrounded by a hydrophobic membrane. These polymersomes are more stable than liposomes and can respond to external stimuli such as pH and temperature . Researchers have synthesized diblock copolymers of DMAEMA and polystyrene (PDMAEMA-b-PS) via reversible addition-fragmentation chain transfer polymerization (RAFT). These polymersomes exhibit dual stimulus–response (pH and temperature) and hold promise for gene delivery and nanoreactors .
- References :
pH-Responsive Behavior and Drug Delivery
- Application : pH-responsive polymersomes are crucial for drug delivery systems. Unusual pH gradients exist in cells under various physiological and pathological conditions. DMAEMA-containing polymersomes can encapsulate drugs and release them selectively based on the local pH .
- References :
Biomedical Applications: Gene Delivery
- Application : DMAEMA-containing polymersomes can serve as platforms for gene delivery . Their dual responsiveness (pH and temperature) allows controlled release of genetic material in specific cellular environments .
- References :
Materials Science: Copolymerization Studies
- Application : DMAEMA has been studied in radical copolymerizations with other monomers, such as n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA). These studies reveal peculiar compositional heterogeneity in the resulting copolymers .
- References :
Organic Synthesis: Pyrrole Derivatives
- Application : The cyclocondensation of DMAEMA with phenacyl bromide yields pyrrole derivatives, which have potential applications in organic synthesis .
- References :
Chemical Sciences: Copolymerization with Oligoethylene Glycol Methacrylate
- Application : DMAEMA can be copolymerized with oligoethylene glycol methacrylate to create materials with varying stoichiometric compositions. These copolymers find applications in chemical sciences .
- References :
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9-7(11)6(4-8)5-10(2)3/h5H,1-3H3,(H,9,11)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONZGHCELDAFSQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CN(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methyl-2-cyano-3-(dimethylamino)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574061.png)

![1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574067.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6574077.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B6574087.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B6574094.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B6574105.png)
![N-{6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6574111.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate](/img/structure/B6574125.png)
![2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6574131.png)
![3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B6574136.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine](/img/structure/B6574142.png)
